methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate
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Overview
Description
The compound identified as “methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” is a chemical entity with a unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route includes:
Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compound is formed, which is then subjected to further reactions.
Final Product: The final product, “this compound”, is obtained after purification and characterization.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions.
Continuous Monitoring: Continuous monitoring of reaction parameters to maintain consistency.
Purification Techniques: Employing advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Specific catalysts may be used to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.
Scientific Research Applications
“methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in industrial processes for the production of other chemicals or materials.
Mechanism of Action
The mechanism by which “methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets in the body.
Pathways Involved: It influences certain biochemical pathways, leading to its observed effects.
Binding Affinity: The binding affinity of the compound to its targets plays a crucial role in its activity.
Properties
IUPAC Name |
methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-21(2,3)22-19(24)18(17-13-9-6-10-14-17)23(20(25)26-4)15-16-11-7-5-8-12-16/h5-14,18H,15H2,1-4H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQDZFOYXMZABA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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